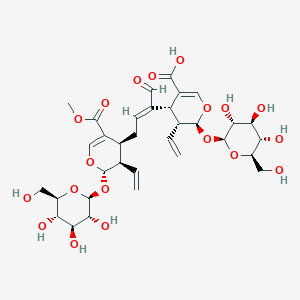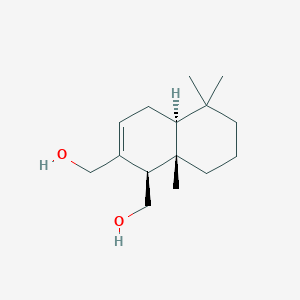
Drimendiol
Übersicht
Beschreibung
Drimendiol is a derivative of drimenol, a sesquiterpene synthesized from farnesyl diphosphate via a series of biochemical transformations involving drimenol synthase and oxidases. This compound is part of the drimane family, known for its antifeedant properties against herbivorous insects. The synthesis and functionalization of drimenol to this compound have implications for its bioactivity, including its role in plant defense mechanisms (Henquet et al., 2017).
Synthesis Analysis
Drimenol, the precursor to this compound, can be synthesized through various routes, including biomimetic cyclization and microbiological procedures. These processes highlight the versatility of drimenol as a synthon for compounds with a trans-drimane skeleton, emphasizing the synthetic strategies employed to obtain both racemic and natural (-)-drimenol (Cortés et al., 2011).
Molecular Structure Analysis
The molecular cloning and characterization of drimenol synthase from the valerian plant have provided insights into the biosynthesis of drimenol. This sesquiterpene synthase enzyme catalyzes the formation of (-)-drimenol, a crucial intermediate in this compound synthesis. The structural elucidation of drimenol and its derivatives, including this compound, has been facilitated by NMR and COSY experiments, providing a comprehensive understanding of their molecular configurations (Kwon et al., 2014).
Chemical Reactions and Properties
The conversion of drimenol to this compound involves the oxidation of drimenol, specifically at the C-12 position. This process is catalyzed by cytochrome P450 drimenol oxidase, which specifically catalyzes the hydroxylation of drimenol to produce this compound. The selectivity and specificity of this enzymatic transformation underscore the complex chemical reactions underpinning the biosynthesis of drimane sesquiterpenoids (Henquet et al., 2017).
Physical Properties Analysis
The physical properties of drimenol and its derivatives, including this compound, are crucial for their bioactivity and applications. While specific data on this compound's physical properties are scarce, the general characteristics of drimane sesquiterpenoids include their lipophilic nature and the presence of functional groups that affect their reactivity and interactions with biological targets. The physical properties of these compounds are often elucidated through chromatographic and spectroscopic methods, providing insights into their behavior in biological systems.
Chemical Properties Analysis
Drimenol and its derivatives exhibit a range of chemical properties that contribute to their biological activity. This compound, as a hydroxylated product of drimenol, possesses distinct chemical functionalities that may influence its interaction with microbial quorum sensing systems. The ability of this compound to inhibit quorum sensing in certain bacteria highlights its potential as a lead compound for developing new antibacterial agents. This bioactivity is attributed to the specific chemical properties of this compound, including its ability to interfere with bacterial communication mechanisms (Paz et al., 2013).
Wissenschaftliche Forschungsanwendungen
Antifungal Anwendungen
Drimendiol: hat vielversprechende Ergebnisse in der Behandlung von Pilzinfektionen gezeigt, insbesondere gegen Candida-Arten. Die Biotransformation von this compound durch Cladosporium antarcticum ergab Verbindungen mit signifikanter Antimykotika-Aktivität . Beispielsweise zeigte 3β-Hydroxythis compound eine minimale Hemmkonzentration (MHK) von weniger als 15 µg/mL gegen Candida albicans, C. krusei und C. parapsilosis . Dies deutet darauf hin, dass this compound-Derivate zu wirksamen Antimykotika entwickelt werden könnten.
Biotransformations-Effizienz
Die Verwendung von Cladosporium antarcticum für die Biotransformation von this compound stellt eine effiziente synthetische Strategie zur Herstellung spezifischer Verbindungen dar. Diese Methode erreichte eine hohe Ausbeute an this compound-Derivaten, wie 9α-Hydroxythis compound und 3β-Hydroxythis compound, mit Ausbeuten von 19,4% bzw. 35% . Dieser Prozess unterstreicht das Potenzial der Verwendung der Pilzbiotransformation als nachhaltiger und ertragreicher Ansatz zur Herstellung pharmakologisch aktiver Substanzen.
Hemmung der Ergosterol-Synthese
This compound-Derivate können durch Hemmung des Enzyms Lanosterol 14α-Demethylase wirken . Dieses Enzym ist entscheidend für die Biosynthese von Ergosterol, einem essentiellen Bestandteil von Pilzzellmembranen. Durch die Hemmung dieses Wegs könnten this compound-Verbindungen die Integrität der Zellmembran stören, was zum Absterben von Pilzzellen führt. Dieser Wirkmechanismus bietet einen gezielten Ansatz zur Bekämpfung von Pilzinfektionen.
Fortschritte in der Synthetischen Chemie
Die Biotransformation von this compound zeigt das Potenzial der Verwendung natürlicher Prozesse, um Bereiche des Kohlenstoffgerüsts zu aktivieren, die mit konventionellen Methoden der organischen Chemie nur schwer zu modifizieren sind . Dies eröffnet neue Wege für die Synthese komplexer Moleküle, die möglicherweise zur Entdeckung neuer Medikamente und Materialien führen.
Molekulare Mechanismen der Pilzpathogenese
Forschungen zu this compound und seinen Derivaten tragen zu einem tieferen Verständnis der molekularen Mechanismen bei, die an der Pilzpathogenese und der Antimykotika-Resistenz beteiligt sind . Durch die Aufklärung der Wechselwirkung dieser Verbindungen mit Pilzzellen können Wissenschaftler effektivere Strategien zur Vorbeugung und Behandlung von Pilzinfektionen entwickeln.
Wirkmechanismus
Target of Action
Drimendiol is a drimane sesquiterpenoid that has been found to have activity against various types of yeast, including Candida albicans, C. krusei, and C. parapsilosis . The primary target of this compound is believed to be the enzyme lanosterol 14α-demethylase , which plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .
Mode of Action
This compound’s mode of action is thought to involve the inhibition of lanosterol 14α-demethylase . By inhibiting this enzyme, this compound disrupts the synthesis of ergosterol, leading to alterations in the integrity and function of the fungal cell membrane . This disruption can inhibit the growth and proliferation of the yeast cells .
Biochemical Pathways
This compound affects the ergosterol biosynthesis pathway by inhibiting the enzyme lanosterol 14α-demethylase . Ergosterol is a key component of fungal cell membranes, and its disruption can lead to cell death . Therefore, the inhibition of this pathway is a common target for antifungal agents .
Pharmacokinetics
It is known that this compound is a product of the high-yield reduction of polygodial and isotadeonal with nabh in methanol .
Result of Action
The result of this compound’s action is the inhibition of yeast growth and proliferation . It has been shown to inhibit biofilm formation of C. albicans, S. aureus, and S. epidermidis with 50% biofilm inhibitory concentration values (BIC 50 s) of 25.5, 65.1, and 67.1 µg/ml, respectively .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the production of this compound involves the biotransformation of certain compounds by Cladosporium antarcticum, a fungus isolated from sediments of Glacier Collins in Antarctica . .
Eigenschaften
IUPAC Name |
[(1R,4aS,8aS)-2-(hydroxymethyl)-5,5,8a-trimethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c1-14(2)7-4-8-15(3)12(10-17)11(9-16)5-6-13(14)15/h5,12-13,16-17H,4,6-10H2,1-3H3/t12-,13-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTDAKOPPDXZDV-KCQAQPDRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CC=C(C2CO)CO)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CC=C([C@@H]2CO)CO)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the origin of Drimendiol and what are its potential applications?
A1: this compound is a drimane sesquiterpenoid found in Drimys winteri, a Chilean native tree. Research suggests that this compound exhibits quorum sensing inhibition activity, making it a potential candidate for developing new antibacterial agents []. Additionally, studies have explored its antifungal properties against Candida yeast species [, ].
Q2: How does this compound exert its antifungal effects?
A2: While the exact mechanism of action is still under investigation, in silico studies propose that this compound might inhibit the enzyme lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis. Ergosterol is a vital component of fungal cell membranes, and its disruption can lead to antifungal effects [].
Q3: How effective is this compound against different Candida species?
A3: Research shows varying levels of efficacy against different Candida species. One study found that 3β-hydroxythis compound (a specific isomer of this compound) exhibited a minimum inhibitory concentration (MIC) lower than 15 µg/mL against Candida albicans, C. krusei, and C. parapsilosis [].
Q4: Beyond its antifungal activity, does this compound affect bacterial biofilms?
A4: Yes, this compound has been shown to decrease biofilm formation in Pseudomonas syringae strains. This effect, combined with its quorum sensing inhibition, enhances the biocidal activity of CuSO4 on P. syringae biofilms [].
Q5: What is the role of this compound in the biosynthesis of insect deterrents?
A5: this compound is an intermediate in the biosynthetic pathway leading to polygodial, a known insect antifeedant. A study identified a drimenol synthase (PhDS) and a drimenol oxidase (PhDOX1) from Persicaria hydropiper that can convert farnesyl diphosphate to this compound, which can then be further oxidized to polygodial [].
Q6: Can the genes involved in this compound biosynthesis be utilized for pest control?
A6: Research suggests this is a possibility. Heterologous expression of PhDS and PhDOX1 in yeast and Nicotiana benthamiana resulted in the production of this compound and other drimane derivatives, including cinnamolide, which also exhibits antifeedant activity against whiteflies and aphids [].
Q7: Has the complete structure elucidation of this compound and related compounds been achieved?
A7: Yes, studies have used 1D and 2D NMR (COSY, HSQC, and HMBC) spectra, HRESIMS, and comparison with existing data to fully characterize the structure of this compound, along with other drimane derivatives like polygodial, isotadeonal, and isodrimeninol [, ].
Q8: Are there any analytical techniques specifically used to quantify this compound?
A8: While specific methods for quantifying this compound are not detailed in the provided abstracts, GC-MS analysis is commonly used for identifying and quantifying sesquiterpenes, including drimane derivatives, in plant extracts []. Further research would be needed to establish specific and validated analytical methods for this compound quantification.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



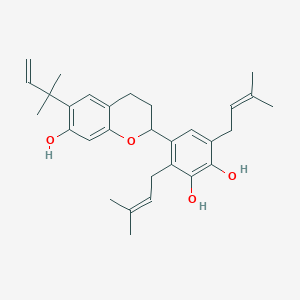

![2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-[(1S,3S,4S,5R,8R)-2,4,5,8-tetrahydroxy-7-oxa-2-azabicyclo[3.2.1]octan-3-yl]acetic acid](/img/structure/B1249522.png)

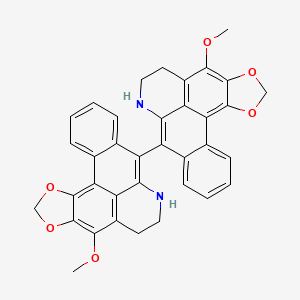
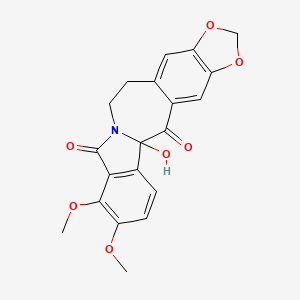

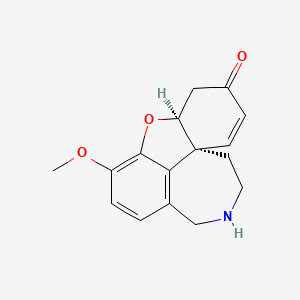
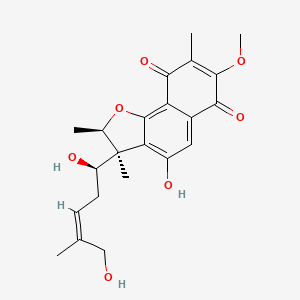

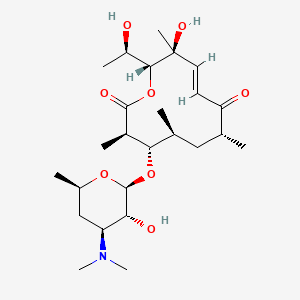
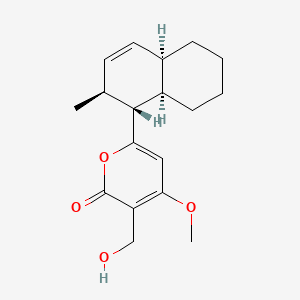
![[4-[(2R)-1-amino-1-oxopropan-2-yl]phenyl] trifluoromethanesulfonate](/img/structure/B1249538.png)
